3-Aminomethyl-5-bromo-2-fluoropyridine
Overview
Description
3-Aminomethyl-5-bromo-2-fluoropyridine is a heterocyclic organic compound with the molecular formula C6H6BrFN2 It is a derivative of pyridine, featuring an amino group at the 3-position, a bromine atom at the 5-position, and a fluorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminomethyl-5-bromo-2-fluoropyridine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-bromo-2-nitropyridine with a suitable amine source, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a solvent such as dimethylformamide (DMF) and a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Aminomethyl-5-bromo-2-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alkylamines.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
3-Aminomethyl-5-bromo-2-fluoropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: It acts as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Aminomethyl-5-bromo-2-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino, bromo, and fluoro groups allows for specific interactions with target molecules, influencing binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-bromo-5-fluoropyridine
- 3-Amino-5-bromo-2-fluoropyridine
- 2-Amino-3-bromo-5-fluoropyridine
- 2-Bromo-5-fluoropyridine
Uniqueness
3-Aminomethyl-5-bromo-2-fluoropyridine is unique due to the presence of the aminomethyl group at the 3-position, which can significantly alter its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(5-bromo-2-fluoropyridin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H,2,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKFVBVXPYZXBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CN)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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